molecular formula C26H23N5O B10982782 N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylquinoline-4-carboxamide

N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B10982782
M. Wt: 421.5 g/mol
InChI Key: PMVKGAUUCNPBRZ-UHFFFAOYSA-N
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Description

N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylquinoline-4-carboxamide (let’s call it Compound X ) is a fascinating heterocyclic compound. Its structure combines several functional groups, making it an intriguing candidate for various applications. Let’s explore further!

Preparation Methods

Synthetic Routes:: The synthesis of Compound X involves several steps. One common approach is the condensation of a quinoline derivative with a triazole ring, followed by selective functionalization. The exact synthetic route may vary, but here’s a general outline:

  • Quinoline Synthesis: : Start with a quinoline precursor (e.g., 2-phenylquinoline) and react it with an appropriate amine (e.g., 2-methylpropylamine) to form the core structure.

  • Triazole Formation: : Introduce the triazole moiety by cyclization of an appropriate precursor (e.g., 1,2,4-triazole-3-carboxylic acid).

  • Carboxamide Formation: : Finally, attach the carboxamide group to the triazole ring.

Reaction Conditions::

    Cyclization: Cyclization reactions typically occur under reflux conditions using suitable solvents (e.g., DMF, DMSO).

    Functionalization: Various reagents (e.g., acyl chlorides, acid anhydrides) can be employed to introduce the carboxamide group.

Industrial Production:: While industrial-scale production methods are proprietary, the synthesis of Compound X likely involves efficient and scalable processes to meet demand.

Chemical Reactions Analysis

Compound X may undergo several reactions:

    Oxidation: Oxidation of the amine group to form the corresponding N-oxide.

    Substitution: Nucleophilic substitution reactions at the triazole nitrogen.

    Reduction: Reduction of the carbonyl group to form the corresponding alcohol.

Common reagents include oxidants (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and reducing agents (e.g., sodium borohydride).

Scientific Research Applications

Compound X’s versatility extends across disciplines:

    Medicine: Investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Enzyme Inhibition: Explore its activity against carbonic anhydrase, cholinesterase, and alkaline phosphatase.

    Drug Design: Utilize its structure–activity relationship (SAR) for rational drug design.

Mechanism of Action

The precise mechanism remains an active area of research. Compound X likely interacts with specific molecular targets, modulating pathways relevant to its pharmacological effects.

Comparison with Similar Compounds

While Compound X is unique, let’s briefly mention similar compounds:

Properties

Molecular Formula

C26H23N5O

Molecular Weight

421.5 g/mol

IUPAC Name

N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C26H23N5O/c1-17(2)24(25-30-29-23-14-8-9-15-31(23)25)28-26(32)20-16-22(18-10-4-3-5-11-18)27-21-13-7-6-12-19(20)21/h3-17,24H,1-2H3,(H,28,32)

InChI Key

PMVKGAUUCNPBRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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